![molecular formula C20H18ClN7OS B2906077 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1334370-41-0](/img/structure/B2906077.png)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and suitability for various applications. Unfortunately, the specific physical and chemical properties of this compound are not available in the search results .Mechanism of Action
Target of Action
It is mentioned that the compound is used for the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases . This suggests that the compound may interact with targets related to these diseases.
Mode of Action
Given its potential use in treating cardiovascular and renal diseases , it can be inferred that the compound may interact with its targets to modulate their function, thereby alleviating the symptoms of these diseases.
Biochemical Pathways
Considering its potential therapeutic applications in cardiovascular and renal diseases , it is likely that the compound affects pathways related to these conditions.
Result of Action
Given its potential therapeutic applications in cardiovascular and renal diseases , it can be inferred that the compound may have beneficial effects at the molecular and cellular levels in these conditions.
Safety and Hazards
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-4-5-15-16(9-14)30-20(25-15)26-19(29)13-3-1-7-27(11-13)17-10-18(23-12-22-17)28-8-2-6-24-28/h2,4-6,8-10,12-13H,1,3,7,11H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIACDQQUBLYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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